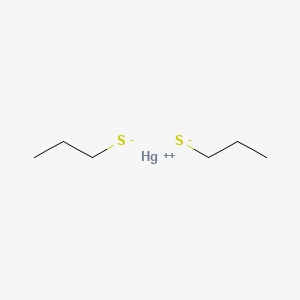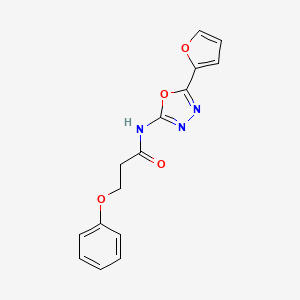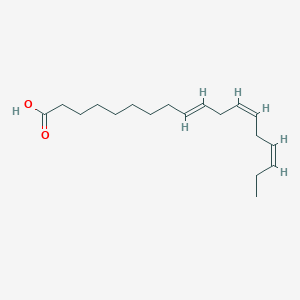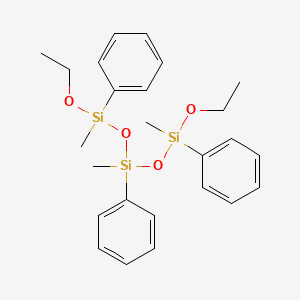
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is a unique organosilicon compound characterized by its three silicon atoms, each bonded to a phenyl group, and the presence of ethoxy and methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with ethanol under controlled conditions. The reaction proceeds as follows:
Phenyltrichlorosilane Reaction: Phenyltrichlorosilane is reacted with ethanol in the presence of a catalyst, such as a tertiary amine, to form the ethoxy derivative.
Hydrolysis and Condensation: The ethoxy derivative undergoes hydrolysis and subsequent condensation to form the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted trisiloxanes with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and hydrophobic properties.
Mecanismo De Acción
The mechanism by which 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane exerts its effects involves interactions with various molecular targets. The ethoxy and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The silicon-oxygen backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,5-Dimethoxy-1,3,5-trimethyl-1,3,5-trisiloxanetriyl
Uniqueness
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is unique due to its specific combination of ethoxy and phenyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specialized applications.
Propiedades
Número CAS |
4335-86-8 |
|---|---|
Fórmula molecular |
C25H34O4Si3 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
bis[(ethoxy-methyl-phenylsilyl)oxy]-methyl-phenylsilane |
InChI |
InChI=1S/C25H34O4Si3/c1-6-26-30(3,23-17-11-8-12-18-23)28-32(5,25-21-15-10-16-22-25)29-31(4,27-7-2)24-19-13-9-14-20-24/h8-22H,6-7H2,1-5H3 |
Clave InChI |
PMWRCADIEFKPEZ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


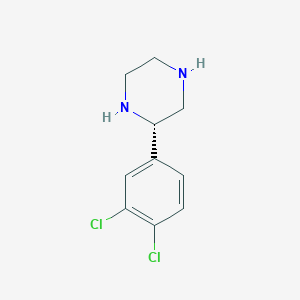
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
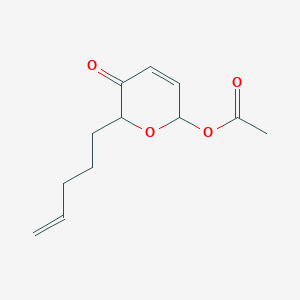
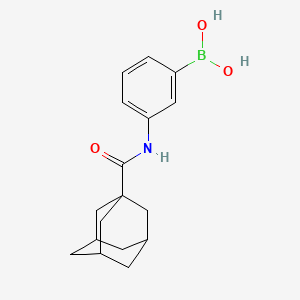
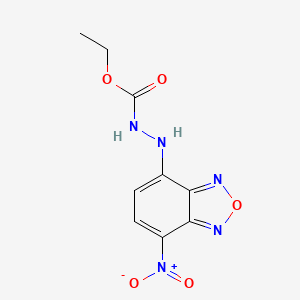
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
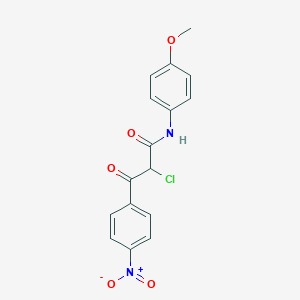
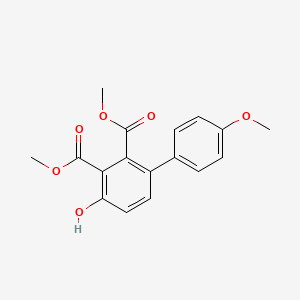
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
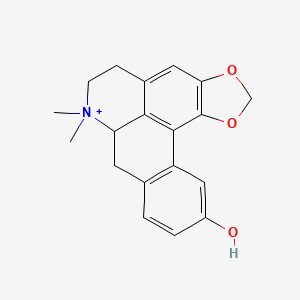
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
